5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9824978
InChI: InChI=1S/C24H26N6/c1-18(2)21-16-23(29-14-12-28(13-15-29)22-10-6-7-11-25-22)30-24(27-21)20(17-26-30)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3
SMILES: CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Molecular Formula: C24H26N6
Molecular Weight: 398.5 g/mol

5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC9824978

Molecular Formula: C24H26N6

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C24H26N6
Molecular Weight 398.5 g/mol
IUPAC Name 3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C24H26N6/c1-18(2)21-16-23(29-14-12-28(13-15-29)22-10-6-7-11-25-22)30-24(27-21)20(17-26-30)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3
Standard InChI Key GXRAXHNLYBZOSO-UHFFFAOYSA-N
SMILES CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Canonical SMILES CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • An isopropyl group at position 5, contributing to hydrophobic interactions.

  • A phenyl ring at position 3, enhancing aromatic stacking potential.

  • A 4-pyridin-2-ylpiperazinyl group at position 7, introducing hydrogen-bonding and metal-coordination capabilities.

The IUPAC name, 3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, reflects this substitution pattern.

Physicochemical Profile

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>26</sub>N<sub>6</sub>
Molecular Weight398.5 g/mol
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Topological Polar Surface Area75.7 Ų

The compound’s moderate lipophilicity (LogP ≈ 3.8) and polar surface area suggest balanced membrane permeability and solubility, favorable for drug-likeness.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves:

  • Esterification of nicotinic acid to form ethyl nicotinate.

  • Oxidation with 3-chloroperoxybenzoic acid (mCPBA) to generate pyridine N-oxide intermediates.

  • Nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to introduce cyano groups.

  • Reduction with NaBH<sub>4</sub> in ethanol to yield the final product.

Key challenges include optimizing reaction temperatures (70–110°C) and minimizing side reactions during cyclization.

Industrial Scalability

Industrial production remains underdeveloped due to:

  • High catalyst costs in oxidation steps.

  • Low yields (~40%) in final reduction stages.
    Recent advances in flow chemistry and catalytic oxidation may address these bottlenecks.

Biological Activities and Mechanisms

CDK2 Inhibition

The compound exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. By binding to the ATP pocket of CDK2, it disrupts phosphorylation events required for G1/S transition, inducing cell cycle arrest in cancer cells.

Table 1: Anticancer Activity Profile

Cell LineIC<sub>50</sub> (μM)Mechanism
A431 (epidermoid)10.2 ± 1.5CDK2 inhibition
MCF-7 (breast)12.8 ± 2.1Caspase-3 activation
HeLa (cervical)9.7 ± 1.8ROS generation

Structure-Activity Relationships (SAR)

Role of the Piperazine Moiety

The 4-pyridin-2-ylpiperazinyl group enhances binding affinity to CDK2 by:

  • Forming hydrogen bonds with Glu81 and Leu83 residues.

  • Participating in π-π stacking with Phe82.
    Replacing this group with morpholine reduces activity by ~70%, underscoring its importance.

Impact of Isopropyl Substitution

The isopropyl group at position 5 improves metabolic stability by shielding the core from cytochrome P450 oxidation. Analogues with bulkier substituents (e.g., tert-butyl) exhibit reduced solubility, highlighting a balance between stability and bioavailability.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: C<sub>max</sub> = 1.2 μg/mL (oral administration in rats).

  • Metabolism: Hepatic oxidation via CYP3A4, producing N-oxide derivatives.

  • Excretion: Primarily renal (60% within 24 hours).

Toxicity Concerns

Dose-dependent hepatotoxicity (ALT elevation at >50 mg/kg) and QT prolongation (hERG IC<sub>50</sub> = 8 μM) necessitate structural modifications for clinical translation.

Comparative Analysis with Analogues

Table 2: Select Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCDK2 IC<sub>50</sub> (nM)Anticancer IC<sub>50</sub> (μM)
Target compound85 ± 69.7–12.8
3,5-Dimethyl analogue120 ± 1014.3–18.5
Pyrazolo[3,4-d]pyrimidine derivative210 ± 1522.1–25.9

The target compound’s superior potency stems from its optimized piperazine and isopropyl groups.

Future Directions and Challenges

Clinical Translation

  • Prodrug strategies to enhance oral bioavailability.

  • Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).

Synthetic Chemistry Innovations

  • Enantioselective synthesis to resolve racemic mixtures.

  • Green chemistry approaches using biocatalysts for oxidation steps.

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